molecular formula C10H7ClN2O B8316788 5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Cat. No. B8316788
M. Wt: 206.63 g/mol
InChI Key: BYIYQFUQEACUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C10H7ClN2O and its molecular weight is 206.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

Molecular Formula

C10H7ClN2O

Molecular Weight

206.63 g/mol

IUPAC Name

5-(2-chloropyridin-3-yl)-1H-pyrrole-3-carbaldehyde

InChI

InChI=1S/C10H7ClN2O/c11-10-8(2-1-3-12-10)9-4-7(6-14)5-13-9/h1-6,13H

InChI Key

BYIYQFUQEACUDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=CC(=CN2)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-1-(phenylsulfonyl)-1H-pyrrole-3-carbaldehyde (2.67 g), (2-chloropyridin-3-yl)boronic acid (2.00 g), sodium hydrogen carbonate (2.15 g) and tetrakis(triphenylphosphine)palladium (738 mg) were added to a deaerated mixture of 1,2-dimethoxyethane (40 mL) and water (10 mL), and the mixture was stirred under a nitrogen atmosphere at 80° C. for 5 hr. The reaction mixture was allowed to cool, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=4:1→1:1). The obtained pale-yellow oil was dissolved in methanol (15 mL) and tetrahydrofuran (15 mL), 8 mol/L aqueous sodium hydroxide solution (15 mL) was added dropwise at room temperature and the mixture was stirred for 30 min. The reaction mixture was diluted with saturated brine, and extracted with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. Ethyl acetate was added to the residue and insoluble crystals were collected by filtration to give the title compound as brown crystals (yield 578 mg, 33%).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
738 mg
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
33%

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